Hydrogen-Bond Donor Count: 1-Amino vs. Unsubstituted Methyl Indole-3-Carboxylate
Methyl 1-amino-1H-indole-3-carboxylate possesses two hydrogen-bond donors (the N1-amino group), whereas the parent scaffold methyl indole-3-carboxylate (CAS 942-24-5) has only one (the indole N–H). This difference directly impacts molecular recognition, aqueous solubility, and the ability to form key interactions in enzyme active sites . The increased H-bond donor count also aligns the 1-amino derivative more closely with lead-like property guidelines for fragment-based drug discovery [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 H-bond donors |
| Comparator Or Baseline | Methyl indole-3-carboxylate (CAS 942-24-5): 1 H-bond donor (indole N–H only) |
| Quantified Difference | +1 H-bond donor for the 1-amino compound |
| Conditions | Calculated/derived from molecular structure; ChemExper database entry |
Why This Matters
An additional hydrogen-bond donor can be critical for target engagement in structure-based drug design, making the 1-amino derivative a functionally non-interchangeable scaffold with the unsubstituted analog.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A ‘Rule of Three’ for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
